7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine
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Overview
Description
7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine is a heterocyclic compound that belongs to the class of indeno[1,2-c]pyridazines These compounds are characterized by a fused ring system that includes both an indene and a pyridazine ring
Preparation Methods
The synthesis of 7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Cyclization to Form the Pyridazine Ring: The indene derivative undergoes cyclization with hydrazine or its derivatives to form the pyridazine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiolate, and amines.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove halogen atoms. Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are typically used in these reactions.
Scientific Research Applications
7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes. Its unique chemical structure contributes to the desired characteristics of these materials.
Mechanism of Action
The mechanism of action of 7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine can be compared with other similar compounds, such as:
7-Fluoro-5H-indeno[1,2-c]pyridazine: This compound has a fluorine atom instead of bromine, which may alter its chemical reactivity and biological activity.
5-Keto-5H-indeno[1,2-c]pyridazine:
7-Bromo-5H-indeno[1,2-c]pyridazine: This compound lacks the chlorine atom, which may affect its overall reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromo-3-chloro-5H-indeno[1,2-c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN2/c12-8-1-2-9-6(4-8)3-7-5-10(13)14-15-11(7)9/h1-2,4-5H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREIOOVKFSVXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NN=C2C3=C1C=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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